
tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 3-chloro-1,2,3,6-tetrahydropyridine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydropyridine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities. It can be used to synthesize analogs that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of agrochemicals, dyes, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific application and the biological target it interacts with. Generally, the compound or its derivatives may bind to specific molecular targets, such as enzymes or receptors, to exert their effects. The binding can lead to the inhibition or activation of the target, resulting in a modulation of biological pathways and physiological processes .
Comparación Con Compuestos Similares
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: This compound is similar in structure but contains a methoxy group instead of a chlorine atom.
tert-Butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: This compound has an aminomethyl group instead of a chlorine atom.
tert-Butyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate: This compound contains a chlorosulfonyl group instead of a chlorine atom.
Uniqueness: tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of the chlorine atom on the tetrahydropyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Fórmula molecular |
C10H16ClNO2 |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
tert-butyl 3-chloro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
GKRDUWXXIOYCRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC=CC(C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


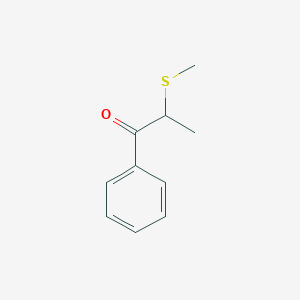
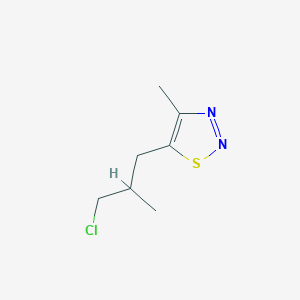

![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

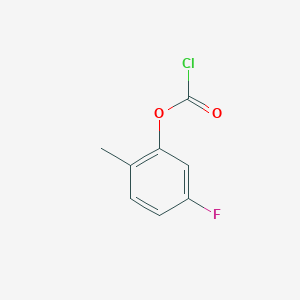
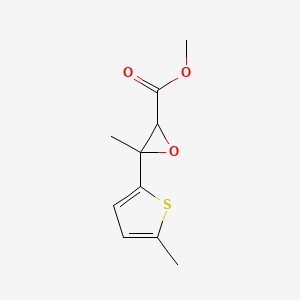
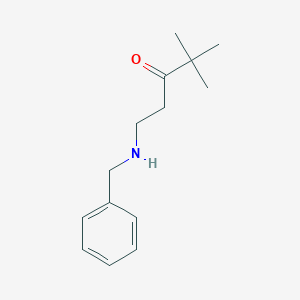
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
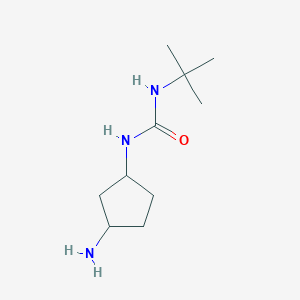
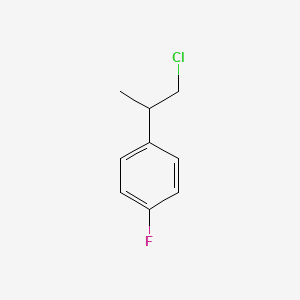
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

